(2-(Cyclopropylmethoxy)-4-methylphenyl)methanol
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Overview
Description
(2-(Cyclopropylmethoxy)-4-methylphenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a cyclopropylmethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethoxy)-4-methylphenyl)methanol typically involves the reaction of 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopropylmethoxy)-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde or 2-(Cyclopropylmethoxy)-4-methylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4-methylphenylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(Cyclopropylmethoxy)-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Cyclopropylmethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-4-methylphenyl)methanol: Similar structure but lacks the cyclopropyl group.
(2-(Cyclopropylmethoxy)phenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
(4-Methylphenyl)methanol: Lacks both the cyclopropyl and methoxy groups.
Uniqueness
(2-(Cyclopropylmethoxy)-4-methylphenyl)methanol is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-2-5-11(7-13)12(6-9)14-8-10-3-4-10/h2,5-6,10,13H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNQLJXTWSADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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